Tert-butyl(prop-2-en-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

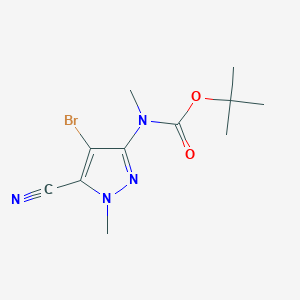

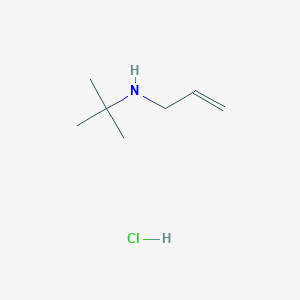

Tert-butyl(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C7H16ClN . It is a derivative of tert-butylamine, which is a colorless liquid with a typical amine-like odor .

Molecular Structure Analysis

The molecular structure of Tert-butyl(prop-2-en-1-yl)amine hydrochloride is represented by the InChI code: 1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 . The molecular weight of this compound is 149.66 .Physical And Chemical Properties Analysis

Tert-butyl(prop-2-en-1-yl)amine hydrochloride is a liquid at room temperature . The compound has a molecular weight of 149.66 . Further physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the tert-butyl(prop-2-en-1-yl)amine structure, are highly versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and can be used to synthesize a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a powerful chiral directing group and can be readily cleaved by acid treatment after nucleophilic addition (Ellman, Owens, & Tang, 2002).

Organic Synthesis Methodologies

tert-Butyl(prop-2-en-1-yl)amine hydrochloride and its derivatives serve as key intermediates in a variety of organic synthesis methodologies. For instance, tert-butanesulfinamide (tBS) is a chiral amine reagent that facilitates the asymmetric synthesis of diverse amine structures from simple, readily available materials. This process typically involves condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage, demonstrating the compound's utility in organic synthesis (Xu, Chowdhury, & Ellman, 2013).

Development of New Chemical Reactions

The compound and its related derivatives have been explored for developing new chemical reactions. For example, the reaction of propargyl amines with tert-butylisonitrile in the presence of multiple catalysts leads to the formation of imidazoles or imidazoliums, depending on the reaction conditions. This highlights the compound's role in the synthesis of heterocyclic compounds, which are important in pharmaceutical chemistry (Tong, Wang, Wang, & Zhu, 2015).

Safety and Hazards

Tert-butyl(prop-2-en-1-yl)amine hydrochloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225 and H314 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Propiedades

IUPAC Name |

2-methyl-N-prop-2-enylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5-6-8-7(2,3)4;/h5,8H,1,6H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSAMRAYNCEIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)

![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)

![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)